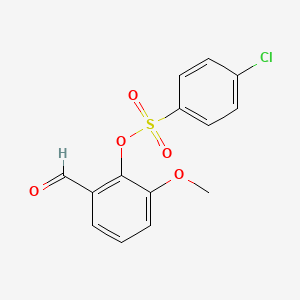

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate

Beschreibung

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is an aromatic sulfonate ester characterized by a 4-chlorobenzenesulfonate group linked to a substituted phenyl ring bearing a formyl (-CHO) group at position 2 and a methoxy (-OCH₃) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive formyl moiety and electron-withdrawing sulfonate group. The structural features of this compound enable its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems.

Eigenschaften

IUPAC Name |

(2-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-19-13-4-2-3-10(9-16)14(13)20-21(17,18)12-7-5-11(15)6-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEALOVBGQGGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-Carboxy-6-methoxyphenyl 4-chlorobenzenesulfonate.

Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-chlorobenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The formyl group may participate in nucleophilic addition reactions, while the sulfonate group may enhance the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate with structurally related sulfonate esters and benzoate derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogs and Substituent Variations

Halogen-Substituted Derivatives

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (CAS 432006-04-7) :

- Structure : Replaces the methoxy group at position 6 with ethoxy (-OCH₂CH₃) and introduces a bromo (-Br) substituent at position 2.

- Impact : The ethoxy group increases steric hindrance and lipophilicity compared to methoxy. Bromine enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .

- Molecular Weight : ~454.7 g/mol (estimated), higher than the target compound (367.8 g/mol).

(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate (CAS 432000-12-9) :

- Structure : Substitutes position 2 with iodine (-I) instead of hydrogen.

- Impact : The iodine atom increases molecular weight (452.6 g/mol) and polarizability, enhancing reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or bromo analogs .

- Boiling Point : Predicted to be lower than the target compound due to weaker C-I bond stability.

Ester Group Variations

- 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5) :

- Structure : Replaces the 4-chlorobenzenesulfonate group with a 2-chlorobenzoate ester.

- Impact : The benzoate ester reduces polarity and hydrolytic stability compared to sulfonates. This compound exhibits a lower molecular weight (369.59 g/mol) and higher density (1.561 g/cm³) due to the absence of the sulfonate group .

- Reactivity : Less resistant to acidic hydrolysis than sulfonate esters, limiting its utility in prolonged reaction conditions.

Physicochemical Properties Comparison

Notes:

- Sulfonate derivatives generally exhibit higher solubility in polar solvents (e.g., DMSO, acetone) compared to benzoates due to the sulfonate group’s ionic character.

- Halogen substituents (Cl, Br, I) increase molecular weight and melting points but reduce thermal stability in the order I < Br < Cl.

Biologische Aktivität

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 431939-69-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate features a benzene sulfonate group, which is known for its ability to interact with various biological targets. The presence of the formyl and methoxy groups enhances its reactivity and potential for biological interactions.

The biological activity of 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.

- DNA Interaction : There is potential for interaction with DNA, which could lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Data

Research studies have indicated several biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Studies

Several case studies have explored the biological effects of 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in an animal model of inflammation, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was identified as apoptosis induction through caspase activation.

- Antimicrobial Properties : Research indicated that 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent findings have highlighted the following aspects of the compound's biological activity:

- Cellular Pathways : Investigations into the cellular pathways affected by the compound revealed modulation of NF-kB signaling, which plays a crucial role in inflammation and cancer progression.

- Structure-Activity Relationship (SAR) : Studies on SAR indicated that modifications to the methoxy and formyl groups could enhance or diminish biological activity, providing insights for future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.